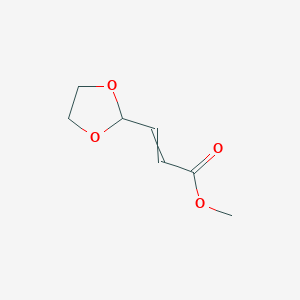
lambda~1~-Thallanyl--samarium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lambda~1~-Thallanyl–samarium (3/1):
Méthodes De Préparation
The preparation of lambda1-Thallanyl–samarium (3/1) involves the reaction of samarium with thallium under controlled conditions. The synthetic route typically includes the use of samarium metal and thallium salts in a solvent medium. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound . Industrial production methods may involve scaling up this reaction using larger quantities of reactants and more robust equipment to handle the reaction conditions.
Analyse Des Réactions Chimiques
Lambda~1~-Thallanyl–samarium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like oxygen and halogens, reducing agents such as hydrogen, and various organic and inorganic ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce oxides of samarium and thallium .
Applications De Recherche Scientifique
Lambda~1~-Thallanyl–samarium (3/1) has several scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique electronic properties. In biology, it is studied for its potential use in imaging and as a therapeutic agent. In medicine, it is explored for its potential in targeted drug delivery systems. In industry, it is used in the development of advanced materials with specific magnetic and electronic properties .
Mécanisme D'action
The mechanism of action of lambda1-Thallanyl–samarium (3/1) involves its interaction with molecular targets through its unique electronic configuration. The samarium component can participate in redox reactions, while the thallium component can form strong bonds with various ligands. These interactions can influence molecular pathways and processes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Lambda~1~-Thallanyl–samarium (3/1) can be compared with other samarium and thallium compounds. Similar compounds include samarium chloride, samarium oxide, and thallium iodide. What sets lambda1-Thallanyl–samarium (3/1) apart is its unique combination of samarium and thallium, which imparts distinct electronic and chemical properties not found in other compounds .
Propriétés
Numéro CAS |
53168-09-5 |
|---|---|
Formule moléculaire |
SmTl3 |
Poids moléculaire |
763.5 g/mol |
InChI |
InChI=1S/Sm.3Tl |
Clé InChI |
GEGHGBGSLXMWSX-UHFFFAOYSA-N |
SMILES canonique |
[Sm].[Tl].[Tl].[Tl] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
methanone](/img/structure/B14630805.png)
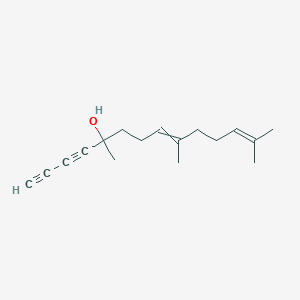
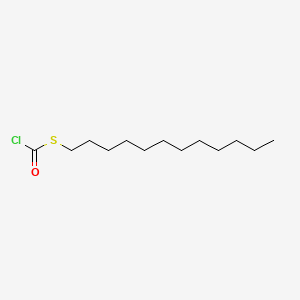
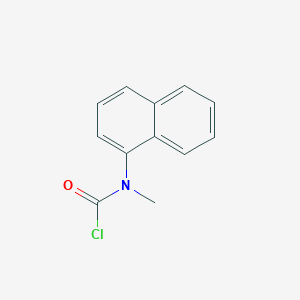
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)

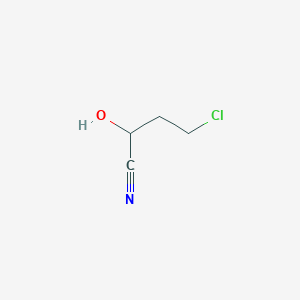
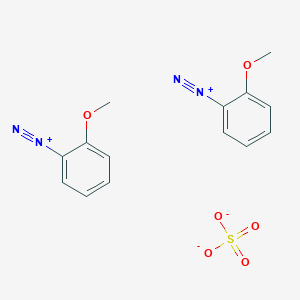
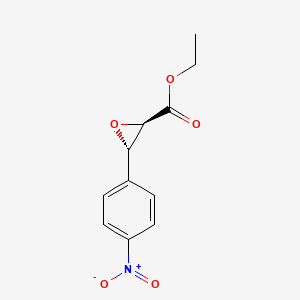
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
